4-Methyl-1,3,6-thiadiazepane-2,7-dithione
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Overview
Description
4-Methyl-1,3,6-thiadiazepane-2,7-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3,6-thiadiazepane-2,7-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dithiocarbamate with a hydrazine derivative. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazepane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3,6-thiadiazepane-2,7-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-Methyl-1,3,6-thiadiazepane-2,7-dithione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 4-Methyl-1,3,6-thiadiazepane-2,7-dithione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for the biological activity of the compound. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar sulfur and nitrogen-containing ring structure and exhibit a range of biological activities.
Thioamides: These compounds contain sulfur and nitrogen atoms and are known for their diverse chemical reactivity.
Properties
CAS No. |
22861-83-2 |
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Molecular Formula |
C5H8N2S3 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
4-methyl-1,3,6-thiadiazepane-2,7-dithione |
InChI |
InChI=1S/C5H8N2S3/c1-3-2-6-4(8)10-5(9)7-3/h3H,2H2,1H3,(H,6,8)(H,7,9) |
InChI Key |
QRPUVVYVKYCSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=S)SC(=S)N1 |
Origin of Product |
United States |
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